

# In-Depth Technical Guide: SCR-1481B1 (Metatinib Anhydrous)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | SCR-1481B1 |           |
| Cat. No.:            | B15579585  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

SCR-1481B1, also known as Metatinib anhydrous, is a potent, orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By dual-targeting these key oncogenic pathways, SCR-1481B1 demonstrates significant potential in the treatment of a range of solid tumors. This document provides a comprehensive overview of the chemical structure, mechanism of action, available preclinical and clinical data, and relevant experimental protocols for SCR-1481B1.

## **Chemical Structure and Properties**

**SCR-1481B1** is a complex heterocyclic molecule. Its chemical properties are summarized in the table below.



| Property          | Value                                  |
|-------------------|----------------------------------------|
| Synonyms          | Metatinib anhydrous, c-Met inhibitor 2 |
| CAS Number        | 1174161-86-4                           |
| Molecular Formula | C32H40ClF2N6O13P                       |
| Molecular Weight  | 821.12 g/mol                           |
| Appearance        | Solid                                  |
| Solubility        | Soluble in DMSO                        |

A 2D representation of the chemical structure of SCR-1481B1 is shown in Figure 1.

Chemical Structure of SCR-1481B1

Figure 1: Chemical Structure of **SCR-1481B1** (Metatinib anhydrous).

## **Mechanism of Action**

**SCR-1481B1** exerts its anti-tumor activity by simultaneously inhibiting the signaling pathways driven by c-Met and VEGFR2.[1] Both of these receptor tyrosine kinases play crucial roles in tumor growth, proliferation, survival, angiogenesis, and metastasis.

### c-Met Inhibition

The c-Met receptor, upon binding to its ligand, Hepatocyte Growth Factor (HGF), activates downstream signaling cascades including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways are integral to cell growth, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. **SCR-1481B1** competitively binds to the ATP-binding pocket of the c-Met kinase domain, preventing its autophosphorylation and subsequent activation of downstream effectors.

## **VEGFR2 Inhibition**

VEGFR2 is the primary mediator of the pro-angiogenic effects of VEGF-A. The binding of VEGF-A to VEGFR2 stimulates the proliferation and migration of endothelial cells, leading to



the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting VEGFR2, **SCR-1481B1** disrupts this critical process of tumor angiogenesis.

# **Signaling Pathways**

The dual inhibitory action of **SCR-1481B1** on c-Met and VEGFR2 pathways is depicted in the following diagrams.



Click to download full resolution via product page



Caption: SCR-1481B1 inhibits c-Met and VEGFR2 signaling.

# Quantitative Data Clinical Trial Data (Phase I)

A Phase I clinical trial of Metatinib tromethamine tablets was conducted in patients with advanced refractory solid tumors. The study evaluated the safety, efficacy, and pharmacokinetics of the drug.[2][3]

Table 1: Efficacy of Metatinib in Advanced Solid Tumors (Phase I)[2][3]

| Endpoint                               | Value       |
|----------------------------------------|-------------|
| Objective Response Rate (ORR)          | 11.1%       |
| Disease Control Rate (DCR)             | 61.1%       |
| Median Progression-Free Survival (PFS) | 2.75 months |

Table 2: Common Treatment-Related Adverse Events (TRAEs) (Phase I)[2][3]

| Adverse Event     | Frequency |
|-------------------|-----------|
| Skin Toxicity     | 50%       |
| Diarrhea          | 33.3%     |
| Liver Dysfunction | 27.8%     |

# **Experimental Protocols Phase I Clinical Trial Protocol**

The following provides a summary of the methodology used in the Phase I clinical trial of Metatinib.[2][3][4]





Click to download full resolution via product page

Caption: Phase I Clinical Trial Workflow for Metatinib.



### **Detailed Methodology:**

- Study Design: A standard 3+3 dose-escalation design was employed to determine the maximum tolerated dose (MTD).[4]
- Patient Population: Eligible patients had advanced solid tumors that were refractory to standard therapies.[2][3]
- Dosing Regimen: Patients received a single oral dose of metatinib on day 1, followed by a 2day washout period. Subsequently, they received once-daily oral doses for 25 consecutive days (days 4-28).[4]
- Dose Levels: The study started at a dose of 25 mg/day and escalated to 800 mg/day.[4]
- Primary Endpoints: The primary endpoints were the determination of the MTD and assessment of the safety profile of metatinib.[2][3]
- Secondary Endpoints: Secondary endpoints included evaluation of the pharmacokinetic (PK) profile and preliminary assessment of anti-tumor efficacy.[2][3]
- Efficacy Evaluation: Tumor response was assessed according to RECIST criteria.[5]

## Conclusion

**SCR-1481B1** (Metatinib anhydrous) is a promising dual inhibitor of c-Met and VEGFR2 with demonstrated anti-tumor activity in a Phase I clinical trial. Its mechanism of action, targeting two critical pathways in cancer progression, suggests its potential for broad applicability in oncology. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various cancer types. This technical guide provides a foundational understanding of **SCR-1481B1** for researchers and drug development professionals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Efficacy, and Pharmacokinetics of Metatinib Tromethamine Tablet in Patients with Advanced Refractory Solid Tumors: A Phase I Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: SCR-1481B1 (Metatinib Anhydrous)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579585#what-is-the-chemical-structure-of-scr-1481b1]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com